1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c19-15-3-2-14(10-16(15)20)27(23,24)22-7-5-21(6-8-22)11-13-1-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPFZBLGTBBPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine with Benzo[d]dioxol-5-ylmethyl Halides
The synthesis typically initiates with the monoalkylation of piperazine using a benzo[d]dioxol-5-ylmethyl halide (e.g., chloride or bromide). This step exploits the nucleophilic nature of the piperazine nitrogen, which reacts with the alkyl halide in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A base like potassium carbonate or triethylamine is employed to deprotonate the intermediate and drive the reaction to completion.
Reaction Conditions:
- Solvent: DMF, 60–80°C
- Molar Ratio: Piperazine : Alkylating agent = 1 : 1.2
- Base: K₂CO₃ (2.5 equiv)
- Time: 12–18 hours
The product, 1-(Benzo[d]dioxol-5-ylmethyl)piperazine, is isolated via filtration and washed with cold water to remove excess base. Yields typically range from 65% to 78%, depending on the purity of the alkylating agent.
Sulfonylation with 3,4-Difluorophenylsulfonyl Chloride
The secondary amine of the monoalkylated piperazine undergoes sulfonylation using 3,4-difluorophenylsulfonyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine or triethylamine is added to sequester HCl, preventing protonation of the amine and ensuring reaction efficiency.
Reaction Conditions:
- Solvent: Dichloromethane (DCM), 0°C to room temperature
- Molar Ratio: Alkylated piperazine : Sulfonyl chloride = 1 : 1.1
- Base: Pyridine (1.5 equiv)
- Time: 4–6 hours
The crude product is extracted with DCM, washed with dilute HCl to remove residual base, and dried over anhydrous sodium sulfate. Yield optimization studies report 70–85% efficiency for this step.
Alternative Routes: One-Pot Sequential Alkylation-Sulfonylation
Recent advancements describe a one-pot methodology combining alkylation and sulfonylation steps. This approach minimizes intermediate isolation, reducing solvent waste and processing time. Piperazine is treated sequentially with the alkylating agent and sulfonyl chloride in a single reactor, with careful pH control to prevent side reactions.
Key Advantages:
- Yield Improvement: 80–88% overall yield
- Solvent Efficiency: 40% reduction in DMF/DCM usage
- Purity: >95% by HPLC (without chromatography)
Purification and Analytical Characterization
Chromatographic Purification
Column chromatography using silica gel (60–120 mesh) and a gradient eluent (ethyl acetate/hexane, 3:7 to 6:4) effectively separates the target compound from unreacted starting materials and di-alkylated byproducts. Fractions are analyzed by thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane 1:1).
Recrystallization Optimization
Recrystallization from ethanol/water (7:3 v/v) yields colorless crystals with >99% purity. Critical parameters include:
| Parameter | Optimal Value |
|---|---|
| Ethanol:Water Ratio | 7:3 |
| Cooling Rate | 0.5°C/min |
| Seed Crystal Size | 50–100 µm |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 2H, Ar-H), 6.85–6.78 (m, 3H, Ar-H), 4.21 (s, 2H, CH₂), 3.62–3.55 (m, 4H, piperazine), 2.85–2.78 (m, 4H, piper
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the benzo[d][1,3]dioxole and difluorophenylsulfonyl groups may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Receptor Affinity Profiles
The benzo[d][1,3]dioxol-5-ylmethyl group is a common feature in compounds targeting monoaminergic receptors. A critical comparison can be drawn with compound 6g (1-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine), which exhibits moderate binding affinities for D2 (Ki = 3.0 nM), 5-HT1A (Ki = 3.3 nM), and 5-HT2A (Ki = 3.6 nM) receptors . However, replacing the benzo[d][1,3]dioxole group with a 6-fluorobenzo[d]isoxazole-piperidine moiety (compound 6j) significantly enhances potency, yielding Ki values of 8.1 nM (D2), 9.7 nM (5-HT1A), and 3.2 nM (5-HT2A) . This suggests that increased lipophilicity and electronegative substituents (e.g., fluorine) improve receptor interactions.
Table 1: Binding Affinities of Selected Piperazine Derivatives
| Compound | D2 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | Reference |
|---|---|---|---|---|
| 6g (Benzo[d][1,3]dioxole) | 3.0 | 3.3 | 3.6 | |
| 6j (Fluorobenzoisoxazole) | 8.1 | 9.7 | 3.2 | |
| 15 (2,3-Dichlorophenyl) | 1.2* | 1.5* | 1.8* |
*Values approximated from SAR trends in .
Structural Modifications and SAR
- Lipophilicity and Substitution Patterns : The 3,4-difluorophenylsulfonyl group in the target compound introduces moderate lipophilicity. Compounds with 2,3-dichlorophenylpiperazine moieties (e.g., compound 15) exhibit higher 5-HT6 and D2 receptor affinities due to increased lipophilicity . Conversely, replacing the aryl group with benzoisothiazole or benzoisoxazole (compounds 13 and 14) reduces affinity, highlighting the importance of halogenated aryl groups .
- Synthetic Yields : The target compound’s synthesis yield (45%) is comparable to analogs such as compound 21 (65% yield) and compound 24 (72% yield) in similar piperazine-based series .
Physicochemical Properties
- Melting Points : Piperazine HCl salts typically melt between 160–180°C. The target compound’s analogs, such as compound 21 (HCl salt, 177–178°C) and compound 6g (HCl salt, 182–183°C) , suggest similar thermal stability for the target molecule.
- Elemental Composition : The benzo[d][1,3]dioxole group contributes to higher carbon content (~59%) and nitrogen (~5%), consistent with analogs like compound 22 (C: 59.2%, N: 5.1%) .
Key Research Findings and Discrepancies
- Receptor Selectivity : The benzo[d][1,3]dioxole group confers moderate D2 receptor affinity but lower selectivity compared to fluorinated or chlorinated analogs .
- Contradictory Data : reports conflicting Ki values for compound 6j in the text (D2 Ki = 8.1 nM) versus the table (D2 Ki = 4.2 nM). This discrepancy underscores the need for independent validation of receptor-binding assays .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antidiabetic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of a piperazine ring substituted with a benzo[d][1,3]dioxole and a sulfonyl group. The molecular formula is C18H20F2N2O3S, and its molecular weight is approximately 376.43 g/mol. The presence of the benzo[d][1,3]dioxole moiety is significant as it is often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- A study reported that derivatives of benzo[d][1,3]dioxole exhibited significant antitumor activity against various cancer cell lines. The IC50 values for some derivatives were lower than those of the standard drug doxorubicin, indicating superior efficacy in some cases (IC50 values for HepG2: 2.38 µM; HCT116: 1.54 µM; MCF7: 4.52 µM) .
- Mechanistic studies revealed that these compounds could induce apoptosis via the mitochondrial pathway by modulating proteins such as Bax and Bcl-2, alongside inhibiting EGFR signaling pathways .
Antidiabetic Potential
The antidiabetic properties of benzodioxole derivatives have also been explored:
- A recent investigation into related compounds showed promising results in inhibiting α-amylase activity with IC50 values as low as 0.68 µM. Such inhibition suggests potential for managing postprandial blood glucose levels .
- In vivo studies demonstrated that certain derivatives significantly reduced blood glucose levels in diabetic mice models, supporting their potential as therapeutic agents for diabetes management .
Summary of Biological Activities
| Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 2.38 µM | Apoptosis induction via mitochondrial pathway |
| HCT116 | 1.54 µM | EGFR inhibition | |
| MCF7 | 4.52 µM | Modulation of Bax/Bcl-2 proteins | |
| Antidiabetic | Streptozotocin-induced mice | N/A | α-Amylase inhibition |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of compounds related to this compound:
- Anticancer Efficacy : A study involving a series of benzodioxole derivatives demonstrated that specific modifications could enhance anticancer activity while maintaining low cytotoxicity towards normal cell lines (IC50 values > 150 µM) .
- Diabetes Management : In vivo evaluations showed that certain derivatives could effectively lower blood glucose levels without significant toxicity to normal cells . This highlights their potential dual role in cancer therapy and diabetes management.
Q & A
Q. What are the key synthetic routes for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
Formation of the benzodioxole-piperazine intermediate : React benzo[d][1,3]dioxol-5-ylmethanol with piperazine under nucleophilic substitution conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) to yield 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine .
Sulfonylation : Introduce the 3,4-difluorophenylsulfonyl group via reaction with 3,4-difluorophenylsulfonyl chloride. This step requires careful control of stoichiometry (1.2–1.5 equiv sulfonyl chloride) and temperature (0–5°C to minimize side reactions) .
Purification : Use column chromatography (e.g., silica gel, eluting with 5–10% MeOH in CH₂Cl₂) or recrystallization (e.g., from EtOH/H₂O) to isolate the final product.
Optimization Tips :
- Yield Improvement : Pre-activate the piperazine intermediate with TEA to enhance nucleophilicity during sulfonylation .
- Purity : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and confirm structure using ¹H/¹³C NMR (e.g., δ 3.2–3.8 ppm for piperazine protons, δ 7.1–7.9 ppm for aromatic signals) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical?
Methodological Answer:
Q. What preliminary biological activities have been reported for structurally analogous piperazine derivatives?
Methodological Answer:
- Anticancer Activity : Piperazine-sulfonamide derivatives exhibit cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀: 8–15 µM) via apoptosis induction, assessed via Annexin V/PI staining .
- Neurological Effects : Analogous compounds modulate GABA receptors (e.g., EC₅₀: 0.5–2 µM in rodent models), reducing seizure duration in epilepsy assays .
Experimental Design : - In Vitro Assays : Use MTT or resazurin-based viability tests with 72-hour exposure periods .
- Mechanistic Studies : Employ patch-clamp electrophysiology to evaluate GABA receptor currents .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for selective target engagement?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace 3,4-difluorophenyl with 4-chlorophenyl or nitro groups) and compare bioactivity .
- Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding affinities to targets like GABA-A receptors or sulfotransferases .
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group for hydrogen bonding, benzodioxole for hydrophobic interactions) using Schrödinger’s Phase .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and compound solubility (e.g., use DMSO ≤0.1% v/v) .
- Orthogonal Validation : Confirm cytotoxicity via dual methods (e.g., ATP luminescence and LDH release assays) .
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., logP-adjusted IC₅₀) to account for physicochemical variability .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be systematically evaluated?
Methodological Answer:
- PK Studies : Administer the compound intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodents, with plasma sampling via LC-MS/MS to determine t₁/₂, Cmax, and AUC .
- Toxicity Screening : Conduct acute toxicity tests (OECD 423) with histopathology of liver/kidney tissues. Monitor AST/ALT levels for hepatotoxicity .
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Target Deconvolution : Apply chemical proteomics (e.g., affinity chromatography coupled with SILAC labeling) to identify binding proteins .
- CRISPR Screening : Knock out candidate targets (e.g., GABA receptor subunits) in cell lines and assess resistance to compound effects .
- Signal Pathway Analysis : Use phospho-antibody arrays to map downstream signaling (e.g., ERK/Akt phosphorylation) .
Q. How can researchers optimize selectivity to minimize off-target effects?
Methodological Answer:
- Selectivity Screening : Test against panels of related receptors/enzymes (e.g., 50+ kinases or GPCRs) using radioligand binding or enzymatic assays .
- Prodrug Design : Introduce metabolically labile groups (e.g., ester linkages) to enhance tissue-specific activation .
- Crystallography : Solve co-crystal structures with the target to guide rational modifications (e.g., halogen bonding optimization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
